molecular formula C8H5N3O3S B15257389 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15257389
M. Wt: 223.21 g/mol
InChI Key: XWUXZNFGTAVTJF-UHFFFAOYSA-N
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Description

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by condensation reactions involving urea or guanidine derivatives.

    Coupling of the Rings: The thiazole and pyrimidine rings are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring.

Uniqueness

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the combination of thiazole and pyrimidine rings in its structure, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H5N3O3S/c12-6-1-4(8(13)14)10-7(11-6)5-2-15-3-9-5/h1-3H,(H,13,14)(H,10,11,12)

InChI Key

XWUXZNFGTAVTJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)C2=CSC=N2)C(=O)O

Origin of Product

United States

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